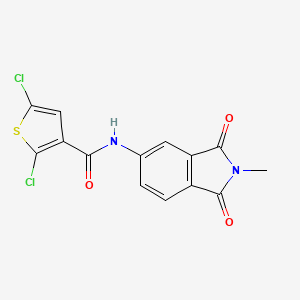
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities and have been used in the synthesis of various drug molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antimicrobial Evaluation and Docking Studies
A study synthesized and evaluated the antimicrobial properties of thiophene-2-carboxamides derivatives, including a process involving 2,5-dichlorothiophene-3-carboxamide as an intermediate. These compounds showed promising antimicrobial activities and were further analyzed through molecular docking studies to understand their mode of action. The research highlighted the synthetic pathways and biological evaluation of these compounds, showcasing their potential as antimicrobial agents Talupur, Satheesh, & Chandrasekhar, 2021.
Antioxidant Activity
Another investigation focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, revealing significant antioxidant activities through DPPH radical scavenging method and reducing power assay. These studies indicate the potential of such compounds in oxidative stress-related applications, contributing to a better understanding of their chemical properties and therapeutic potential Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.
Corrosion Inhibition
Research into the synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N-((tetrazol-5-yl)methyl)benzamide, derivatives involving 1,3-dioxoisoindolin-2-yl units, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic media. This highlights the application of such compounds in materials science, particularly in protecting metals from corrosion, thereby extending their application in industrial processes Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011.
Cancer Chemoresistance Inhibition
A specific derivative, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, was studied for its ability to overcome cancer chemoresistance. This compound demonstrated inhibition of angiogenesis and P-glycoprotein efflux pump activity, indicating its potential in enhancing the efficacy of chemotherapy by reversing multidrug resistance in cancer cells. This suggests a promising avenue for the development of new therapeutic agents targeting drug-resistant cancers Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015.
作用機序
Target of Action
It is known that isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been shown to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that these compounds may have good bioavailability.
Result of Action
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using k562 and raji cell lines, and they have shown inhibitory effects on the viability of these cancer cells .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
特性
IUPAC Name |
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3S/c1-18-13(20)7-3-2-6(4-8(7)14(18)21)17-12(19)9-5-10(15)22-11(9)16/h2-5H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKAAMUWDQXNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

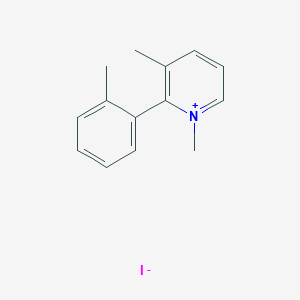
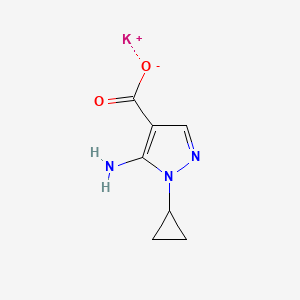
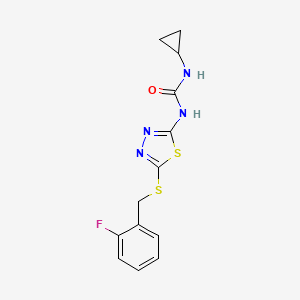
![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
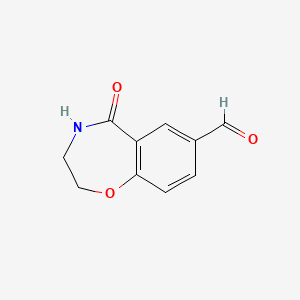

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2801427.png)
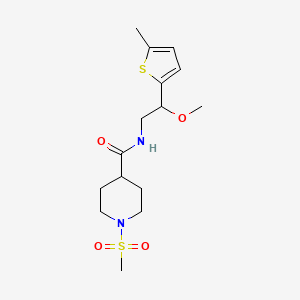

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)
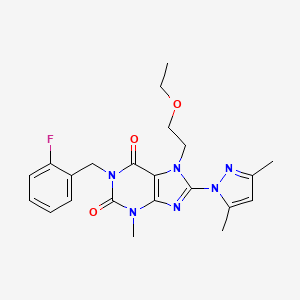

![4-(3-methylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2801438.png)
![6-Chloro-2-methyl-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2801440.png)